![molecular formula C24H25FN2O4S2 B2532919 Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946269-00-7](/img/structure/B2532919.png)

Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

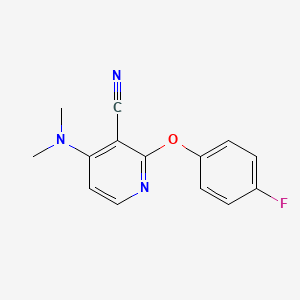

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular formula of this compound is C24H25FN2O4S2, and its molecular weight is 488.59. The structure includes a thiophene ring, a piperazine ring, and a sulfonyl group, among others.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a complex organic molecule, it would likely be soluble in organic solvents. Its exact properties, such as melting point, boiling point, and specific rotation, would need to be determined experimentally.Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Researchers have explored microwave-assisted synthesis techniques to produce hybrid molecules that include structures related to "Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate." These compounds have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives exhibit notable antimicrobial activity against various test microorganisms, with specific compounds showing significant antiurease and antilipase activities (Başoğlu et al., 2013).

Synthesis and Characterization for Anticancer Agents

Another research avenue involves the synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole, designed to evaluate as anticancer agents. This study systematically synthesized these hybrids, confirming their structure through spectroscopic techniques and assessing their anticancer potential. Some compounds demonstrated strong anticancer activities relative to established chemotherapeutics, highlighting the compound's potential in cancer research (Rehman et al., 2018).

Antimicrobial Agent Synthesis

The compound's related derivatives have been synthesized and tested for their antimicrobial properties, showing potent inhibitory activity against both Gram-positive and Gram-negative bacteria. This includes novel synthesis approaches leading to sulfonamide and carboxamide derivatives with notable efficacy, suggesting the molecule's utility in developing new antibacterial agents (Krishnamurthy et al., 2011).

Liquid Chromatography Analytical Applications

In the realm of analytical chemistry, derivatives of "this compound" have been employed as derivatization reagents for liquid chromatography. These compounds facilitate sensitive detection and quantification of analytes, showcasing the molecule's versatility in analytical methodologies (Wu et al., 1997).

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound contains, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.

Mode of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could interact with its targets by binding to them, thereby modulating their activity.

Biochemical Pathways

Given the wide range of biological activities associated with indole and piperazine derivatives , it is likely that the compound could affect multiple pathways, leading to diverse downstream effects.

Result of Action

Based on the known activities of indole and piperazine derivatives , the compound could potentially exert a variety of effects, depending on the specific targets and pathways it interacts with.

Future Directions

Properties

IUPAC Name |

ethyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O4S2/c1-3-31-24(28)22-23(19(16-32-22)18-10-8-17(2)9-11-18)33(29,30)27-14-12-26(13-15-27)21-7-5-4-6-20(21)25/h4-11,16H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTMWDUZERIIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532839.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)

![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)

![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)